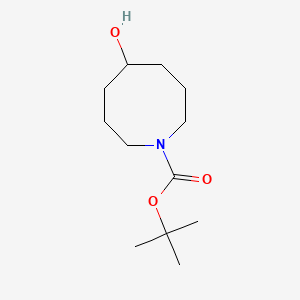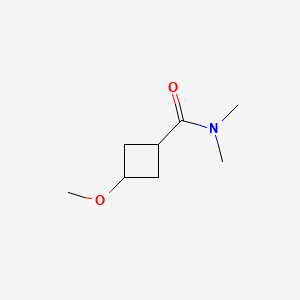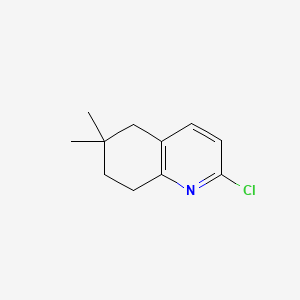![molecular formula C7H7N3O B6604322 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one CAS No. 2633638-14-7](/img/structure/B6604322.png)
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one (MPP) is a heterocyclic organic compound that was first synthesized in the early 2000s. It has since been studied extensively for its potential applications in a variety of fields, including medicine and materials science. MPP is a valuable building block for the synthesis of other compounds and has been used in the synthesis of pharmaceuticals, polymers, and other materials.
Scientific Research Applications
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied extensively for its potential applications in a variety of scientific fields. In medicine, this compound has been studied for its potential use in the treatment of certain types of cancer. In materials science, this compound has been studied for its potential use as a building block for the synthesis of polymers and other materials. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is not yet fully understood. However, it is believed that this compound has the ability to interact with certain enzymes, which may lead to the inhibition of certain biochemical pathways. This inhibition may lead to the inhibition of certain cancer cells, as well as the inhibition of certain inflammatory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to inhibit certain cancer cells, as well as to inhibit certain inflammatory processes. Additionally, this compound has been shown to have anti-oxidant and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one for laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have a variety of potential applications, making it a valuable building block for a variety of experiments. However, one of the main limitations of using this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the exact effects of the compound.
Future Directions
There are a variety of potential future directions for research into 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one. These include further investigation into the exact mechanism of action of the compound, as well as further exploration into its potential applications in medicine and materials science. Additionally, further research into the potential toxicity of this compound would be beneficial in order to ensure its safe use in laboratory experiments. Additionally, further research into the potential interactions of this compound with other compounds could lead to the development of new and improved pharmaceuticals and materials. Finally, further research into the potential use of this compound as an anti-inflammatory agent could lead to the development of new treatments for a variety of conditions.
Synthesis Methods
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one can be synthesized by a variety of methods, including a two-step method that involves the reaction of 1-methyl-1H-pyrrole with 1,3-dichloro-2-propanol. This method yields a product with a yield of approximately 75%. An alternative method involves the reaction of 1-methyl-1H-pyrrole with 1,3-dibromo-2-propanol, which yields a product with a yield of approximately 55%.
properties
IUPAC Name |
1-methyl-6H-pyrrolo[2,3-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-4-8-9-7(11)6(5)10/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKATUSROOMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)




